

# Synthesis of 4,10-dibromoanthanthrone (Pigment Red 168): Application Notes and Protocols

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## Compound of Interest

Compound Name: Anthanthrone

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## Introduction

4,10-dibromo**anthanthrone**, widely known as Pigment Red 168 (C.I. 59300), is a high-performance vat pigment prized for its brilliant scarlet to orange-red hue, excellent lightfastness, and resistance to weathering and chemicals.[1][2] Chemically, it is a derivative of **anthanthrone**, a polycyclic aromatic hydrocarbon.[3] Its stability and insolubility make it a choice material in demanding applications such as automotive coatings, high-quality industrial paints, and specialized inks.[1][4] In the realm of materials science and drug development, its rigid, planar  $\pi$ -conjugated system is of interest for the development of novel organic semiconductors and as a scaffold for functional molecules.[5] This document provides detailed application notes and protocols for the synthesis of 4,10-dibromo**anthanthrone**.

## Physicochemical and Resistance Properties

A summary of the key properties of Pigment Red 168 is provided in the table below. This data is essential for understanding its performance characteristics in various applications.

Property	Value	References
Chemical Formula	C <sub>22</sub> H <sub>8</sub> Br <sub>2</sub> O <sub>2</sub>	[6][7]
Molecular Weight	464.11 g/mol	[6][7]
CAS Number	4378-61-4	[6]
Appearance	Brilliant yellow-red powder	[6]
Melting Point	>400 °C	[6]
Density	1.97 g/cm <sup>3</sup>	[8]
Solubility	Soluble in 1,2,3,4-tetrahydronaphthalene and xylene; slightly soluble in hot chloroform and 2-chlorophenol; insoluble in acetone, ethanol, and toluene.	[6]
Behavior in H <sub>2</sub> SO <sub>4</sub>	Dissolves to form a green solution, which turns orange upon dilution.	[6]
Heat Resistance	Stable up to 250 °C	[2]
Light Fastness (Full Shade)	6-7 (on a scale of 1-8)	[2]
Weather Resistance	Excellent	[1][2]
Acid Resistance	Good	[2]
Alkali Resistance	Good	[2]
Migration Resistance	Excellent	[2]

## Synthesis of 4,10-dibromoanthanthrone

There are two primary synthetic routes for the preparation of 4,10-dibromoanthanthrone:

- Direct bromination of **anthanthrone**. [6]

- Cyclization of 1,1'-binaphthyl-8,8'-dicarboxylic acid followed by bromination.[\[6\]](#)[\[9\]](#)

This document will focus on the direct bromination of **anthanthrone**, as it is a more common and direct approach.

## Experimental Protocol: Direct Bromination of Anthanthrone

This protocol is a representative procedure based on established chemical principles for electrophilic aromatic substitution. Optimal conditions, including reagent quantities, reaction times, and temperatures, may require empirical optimization.

Materials:

- **Anthanthrone**
- Concentrated Sulfuric Acid (98%)
- Liquid Bromine
- Water (deionized)
- Sodium Hydroxide
- Xylene (optional, for finishing)
- Sodium Peroxodisulfate (optional, for finishing)

Equipment:

- Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet/trap for HBr.
- Heating mantle with temperature control.
- Buchner funnel and filtration apparatus.
- Beakers and other standard laboratory glassware.

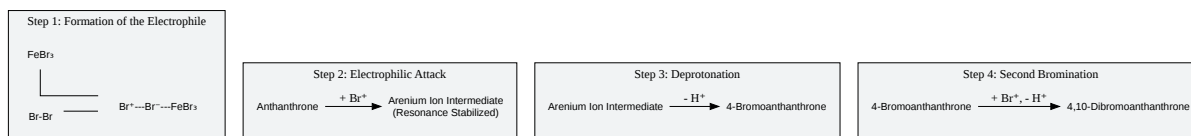
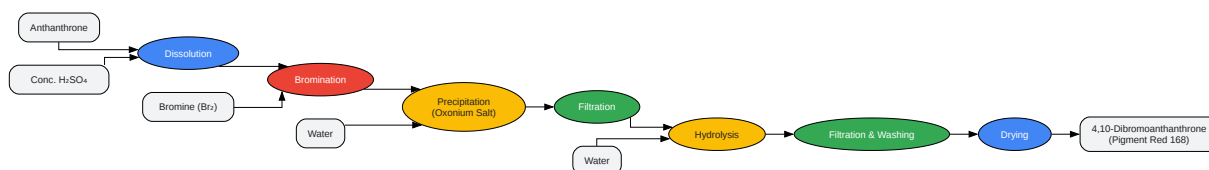
#### Procedure:

- **Dissolution:** In a three-necked flask, carefully add **anthanthrone** to concentrated sulfuric acid with stirring. The mixture will form a solution.
- **Bromination:** Cool the solution and slowly add liquid bromine via the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be directed to a suitable trap. The reaction mixture is stirred until the bromination is complete.
- **Precipitation of the Oxonium Salt:** The crude 4,10-dibromo**anthanthrone** can be precipitated as its oxonium sulfate by the careful addition of a small amount of water to the reaction mixture.<sup>[9][10]</sup>
- **Isolation and Hydrolysis:** The precipitated oxonium salt is isolated by filtration. This crude product is then hydrolyzed by suspending it in a larger volume of water, which converts the salt to the crude pigment.<sup>[9][10]</sup>
- **Neutralization and Washing:** The crude pigment is filtered, and the filter cake is washed with water until the filtrate is neutral to remove residual acid.
- **Purification and Finishing (Optional):** For high-performance pigment applications, a finishing step is often employed to achieve the desired crystal morphology and particle size, which significantly impacts the coloristic properties.<sup>[9]</sup> This can involve:
  - **Solvent Treatment:** Refluxing the crude pigment in an organic solvent, such as xylene, sometimes in the presence of an oxidizing agent like sodium peroxodisulfate.<sup>[9]</sup>
  - **Recrystallization:** While challenging due to its low solubility, recrystallization from a high-boiling point solvent can be attempted for purification.<sup>[11]</sup>
- **Drying:** The final product is dried in an oven at an appropriate temperature to remove any residual water or solvent.

## Reaction Mechanism and Workflow

The synthesis of 4,10-dibromo**anthanthrone** via direct bromination of **anthanthrone** is an example of electrophilic aromatic substitution. The reaction mechanism and a general

experimental workflow are illustrated below.



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